Structural Identity Verification: This Compound Is Not Palbociclib (PD0332991) — Resolving a Common Vendor Database Error
Multiple vendor databases incorrectly list N-(4-fluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide as synonymous with PD0332991 (palbociclib). However, palbociclib (CAS 571190-30-2) is a pyrido[2,3-d]pyrimidin-7-one derivative (molecular formula C24H29N7O2), whereas the target compound is a 2,4-diphenylpyrimidine-5-carboxamide (C23H16FN3O). This is a fundamental structural discrepancy [1][2]. The correct compound is commercially available from reputable vendors under CAS 321433-15-2, typically at 95% purity, and its identity should be verified by NMR or LC-MS before use . This misidentification distinguishes the compound from the CDK4/6 inhibitor class that palbociclib belongs to, and suggests its biological target profile will be entirely different.
| Evidence Dimension | Chemical structure and molecular formula |
|---|---|
| Target Compound Data | 2,4-diphenylpyrimidine-5-carboxamide; C23H16FN3O; MW 369.4 Da; CAS 321433-15-2 |
| Comparator Or Baseline | Palbociclib: pyrido[2,3-d]pyrimidin-7-one; C24H29N7O2; MW 447.5 Da; CAS 571190-30-2 |
| Quantified Difference | Different core scaffold (diphenylpyrimidine vs. pyridopyrimidinone), different molecular formula and weight (Δ78.1 Da), different CAS registry |
| Conditions | Structural comparison using PubChem, FDA Substance Registration, and primary patent literature |
Why This Matters
Procurement based on an incorrect synonym will result in purchasing a different compound entirely, invalidating experimental results and wasting resources.
- [1] PubChem. N-(4-fluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide. PubChem Compound Summary for CID 1487225. National Center for Biotechnology Information, 2026. View Source
- [2] FDA Substance Registration System. Palbociclib (PD0332991). Unique Ingredient Identifier (UNII): G9ZF61LE7G. View Source
